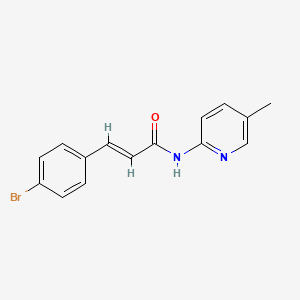![molecular formula C21H26N2O B5706565 N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a chemical entity with potential interest in various fields of chemistry and materials science due to its unique structural features. The synthesis, molecular structure analysis, chemical reactions, and properties of this compound draw attention for their applications in creating materials with specific functions and characteristics.
Synthesis Analysis
The synthesis of similar urea derivatives involves reactions under mild conditions, utilizing dimethyl carbonate and 1,3-diphenyl urea or similar starting materials. These processes are catalyzed efficiently by homogenous catalysts such as sodium methoxide, highlighting the potential for synthesizing the target compound under atmospheric pressure with high efficiency (Gao, Li, & Zhang, 2007).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives reveals diverse conformational possibilities, which can significantly affect the physical and chemical properties of these compounds. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N'-isopropyl urea showcases different conformations co-existing in the structure, stabilized by intermolecular hydrogen bonds (Rao, Wu, Song, & Shang, 2010).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, forming diverse compounds. For instance, reactions of urea with acyloins and butane-2,3-dione in acid solutions demonstrate the versatility of urea compounds in forming imidazolin-2-ones and other bicyclic compounds, suggesting potential pathways for functionalization of the target compound (Butler & Hussain, 1981).
Physical Properties Analysis
The physical properties of urea derivatives, including their crystal structures and conformations, significantly influence their potential applications. The detailed crystal structure analysis provides insights into the arrangement of molecules and the stabilization mechanisms through hydrogen bonding and other intermolecular forces, as observed in derivatives of dehydroabietic acid (Rao et al., 2010).
Chemical Properties Analysis
The chemical properties of N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and its derivatives, including reactivity patterns and potential for further functionalization, are crucial for developing applications in materials science and organic synthesis. Studies on the reactions of urea with different reagents reveal the compound's versatility and potential for creating a wide range of derivatives with specific properties and functions (Butler & Hussain, 1981).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-14(2)17-10-8-11-18(13-17)21(5,6)23-20(24)22-19-12-7-9-15(3)16(19)4/h7-13H,1H2,2-6H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJXCUGKFSSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)



![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)